molecular formula C21H18O3 B085893 3,5-Dibenzyloxybenzaldehyde CAS No. 14615-72-6

3,5-Dibenzyloxybenzaldehyde

Cat. No. B085893
CAS RN: 14615-72-6
M. Wt: 318.4 g/mol
InChI Key: CHUAMRVJSRBRHT-UHFFFAOYSA-N
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Description

3,5-Dibenzyloxybenzaldehyde is a chemical compound with the molecular formula C21H18O3 . It is used in various applications, including as a building block in the synthesis of more complex structures .


Molecular Structure Analysis

The molecular structure of 3,5-Dibenzyloxybenzaldehyde is represented by the linear formula (C6H5CH2O)2C6H3CHO . It has a molecular weight of 318.37 .


Chemical Reactions Analysis

The specific chemical reactions involving 3,5-Dibenzyloxybenzaldehyde are not detailed in the sources retrieved. More research may be needed to provide a comprehensive analysis of its chemical reactions .


Physical And Chemical Properties Analysis

3,5-Dibenzyloxybenzaldehyde is a solid at 20 degrees Celsius . The compound is air-sensitive and should be stored under inert gas . Its melting point ranges from 78.0 to 82.0 degrees Celsius .

Scientific Research Applications

  • Synthesis Improvements

    A study aimed to improve the synthesis procedure of 3,5-dihydroxy-bibenzyl, related to 3,5-Dibenzyloxybenzaldehyde, resulted in a simplified operation, shortened reaction time, and increased yield from 40% to 88.2% (Song Yan-ling, 2008).

  • Molecular Structure and Spectroscopy

    Research on 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative, involved spectroscopic studies and quantum chemical computations, revealing insights into molecular structure and bioactivity, including antiviral activity against influenza viruses (S. Mary & C. James, 2020).

  • Electrochemical Applications

    Dihydroxybenzaldehyde (DHB) isomers, similar to 3,5-Dibenzyloxybenzaldehyde, were used to modify electrodes, showing catalytic activity in electrooxidation of NADH, a crucial aspect in biosensor design (F. Pariente et al., 1996).

  • Chemical Transformations

    A study on Oppenauer's oxidation of piperonyl alcohol to heliotropine involved 3,4-Methylenedioxybenzaldehyde, which is structurally related to 3,5-Dibenzyloxybenzaldehyde, highlighting a method for synthesizing compounds used in fragrance and pharmaceutical preparations (V. Borzatta et al., 2009).

  • Biological Activities

    Research on Schiff base compounds synthesized from 2-hydroxybenzaldehyde and 3,5-diamino-1,2,4-triazole, showed significant enhancement in biological properties upon chelation with metal ions, indicating potential pharmaceutical applications (S. Sumrra et al., 2018).

  • pH-Responsive Sensing

    A new probe, synthesized from 3,5-Dibenzyloxybenzaldehyde derivatives, acted as a highly selective fluorescent pH sensor, useful for studying biological organelles (Uday Saha et al., 2011).

properties

IUPAC Name

3,5-bis(phenylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUAMRVJSRBRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340076
Record name 3,5-Dibenzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyloxybenzaldehyde

CAS RN

14615-72-6
Record name 3,5-Dibenzyloxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14615-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibenzyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3,5-bis(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of DHBD (24.4 g, 177 mmol) and potassium carbonate (12.2 g, 88.5 mmol) heated at reflux under argon in dry acetone (200 ml) was added dropwise over 12 hours a solution of BzBr (43.4 g, 30.2 ml, 248 mmol) in dry acetone (30 ml). Thin layer chromatography showed very little DHBD after the addition was complete. The reaction mixture was evaporated to dryness and the residue partitioned between dichloromethane/water. The aqueous layer was further extracted with dichloromethane (3×100 ml) and the combined dichloromethane layers extracted with aqueous sodium hydroxide (1N, 3×100 ml). Evaporation of the dichloromethane layers gave 18.1 g of essentially pure 3,5-dibenzyloxybenzaldehyde (34.0% based on DHBD). The sodium hydroxide extracts were acidified with glacial acetic acid, extracted with chloroform (3×100 ml), and the combined chloroform extracts dried and evaporated to dryness. The residue was recrystallized from methanol/water to give 14.5 g of compound XVI (36.0% based on DHBD).
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
30.2 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibenzyloxybenzaldehyde
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3,5-Dibenzyloxybenzaldehyde
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Reactant of Route 4
3,5-Dibenzyloxybenzaldehyde
Reactant of Route 5
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3,5-Dibenzyloxybenzaldehyde
Reactant of Route 6
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3,5-Dibenzyloxybenzaldehyde

Citations

For This Compound
54
Citations
H Jiang, X Zhao, W Zhang, Y Liu, H Li… - Angewandte …, 2023 - Wiley Online Library
Chiral imidodiphosphates (IDPs) have emerged as strong Brønsted acid catalysts for many enantioselective processes. However, the dynamic transformation between O,O‐syn and O,O…
Number of citations: 5 onlinelibrary.wiley.com
AE Talbot - 2006 - research-repository.st-andrews.ac …
Alkylresorcinols such as 1,3-dihydroxy-5-alkylbenzenes have been found to have a number of biological activites including antiparasitic, cytotoxic, fungicidal and bacteriocidal …
KW Pollak, JW Leon, JMJ Fréchet, M Maskus… - Chemistry of …, 1998 - ACS Publications
The ability of a dendritic shell to afford site isolation to a porphyrin core was evaluated using electron-transfer experiments with a series of porphyrin-core dendrimers. Cyclic …
Number of citations: 235 pubs.acs.org
SA Burgess, A Kassie, SA Baranowski… - Journal of the …, 2016 - ACS Publications
A porous metal–organic framework Zr 6 O 4 (OH) 4 (L-PdX) 3 (1-X) has been constructed from Pd diphosphinite pincer complexes ([L-PdX] 4– = [(2,6-(OPAr 2 ) 2 C 6 H 3 )PdX] 4– , Ar = …
Number of citations: 153 pubs.acs.org
L Crombie, WML Crombie, P Tuchinda - Journal of the Chemical …, 1988 - pubs.rsc.org
A convenient synthesis of methyl 5-(3,5-dihydroxyphenyl)pentanoate adaptable for isotopic side-chain labelling is reported. Using acid-catalysed terpenylations involving (1S,4R)-(+)-…
Number of citations: 11 pubs.rsc.org
R Wang, M Wei, X Wang, Y Chen, Y Xiong… - Journal of Inorganic …, 2022 - Elsevier
Four new ruthenium polypyridyl complexes, [Ru(bpy) 2 (BPIP)](PF 6 ) 2 (Ru(II)-1), [Ru(dtb) 2 (BPIP)](PF 6 ) 2 (Ru(II)-2), [Ru(dmb) 2 (BPIP)](PF 6 ) 2 (Ru(II)-3) and [Ru(dmob) 2 (BPIP)](PF …
Number of citations: 8 www.sciencedirect.com
E Wieczorek, M Gierszewski, L Popenda… - Journal of Molecular …, 2016 - Elsevier
Three 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles with bulky 2-(3,5-dibromophenyl)ethenyl, 2-(4-tert-butylphenyl)ethenyl and 2-(3,5-dibenzyloxyphenyl)ethenyl substituents were …
Number of citations: 6 www.sciencedirect.com
Y Hu, J Li, CW Lv, D Qu, Z Hou, M Jia, JT Li… - Zeitschrift für …, 2016 - degruyter.com
Three kinds of 4-hydroxycoumarin derivatives, namely, biscoumarins (1–4), epoxydicoumarins (5–8) and dihydropyrans (9–12), were synthesized and the antibacterial activity of each of …
Number of citations: 6 www.degruyter.com
NS Khrushcheva, VI Sokolov - Russian chemical bulletin, 2004 - Springer
Reductive amination of ferrocenecarbaldehyde with several primary and secondary amines in the presence of sodium triacetoxyborohydride was studied. This method was used for the …
Number of citations: 9 link.springer.com
GJ Clarkson - 1990 - search.proquest.com
The synthesis of possible precursors of the ligustrone metabolites of Cercospora ligustrina was undertaken. These were postulated as hydroxy-substituted anthracenes with a fused …
Number of citations: 5 search.proquest.com

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